molecular formula C7H6FNO2 B13986314 3-Fluoro-4-methoxypicolinaldehyde CAS No. 1256820-71-9

3-Fluoro-4-methoxypicolinaldehyde

Cat. No.: B13986314
CAS No.: 1256820-71-9
M. Wt: 155.13 g/mol
InChI Key: URYVCBXAJUPSQU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxypicolinaldehyde is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position on the pyridine ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxypicolinaldehyde typically involves multi-step organic reactionsFor instance, a typical synthetic route might involve the reaction of 3,4-difluoropyridine with sodium methoxide to introduce the methoxy group, followed by oxidation to form the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and environmentally friendly reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxypicolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-4-methoxypicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its unique fluorinated structure which can enhance the biological activity and stability of drug candidates.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxypicolinaldehyde largely depends on its interaction with specific molecular targets. The presence of the fluorine atom can significantly alter the electronic properties of the molecule, enhancing its ability to interact with biological targets. This can lead to increased binding affinity and specificity for certain enzymes or receptors, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

    3-Fluoro-4-hydroxyproline: Another fluorinated compound with similar structural features but different functional groups.

    3-Fluoro-4-methoxyaniline: Shares the fluorine and methoxy substituents but lacks the aldehyde group.

Uniqueness: 3-Fluoro-4-methoxypicolinaldehyde is unique due to the combination of its fluorine, methoxy, and aldehyde groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1256820-71-9

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

3-fluoro-4-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C7H6FNO2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-4H,1H3

InChI Key

URYVCBXAJUPSQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)C=O)F

Origin of Product

United States

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